[2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](morpholino)methanone
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Overview
Description
2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone typically involves the condensation of 4-chlorobenzylamine with a thiazole derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, resulting in a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives with various functional groups
Scientific Research Applications
Chemistry: In chemistry, 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties
Medicine: In medicinal chemistry, 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular signaling pathways. By binding to these enzymes, the compound can disrupt normal cellular processes, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of its anticancer and antimicrobial activities.
Comparison with Similar Compounds
- 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone
- 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone
- 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone
Uniqueness: Compared to similar compounds, 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone exhibits unique properties due to the presence of the morpholino group. This group enhances the compound’s solubility and bioavailability, making it more effective in biological applications. Additionally, the morpholino group can influence the compound’s binding affinity to specific molecular targets, potentially leading to improved therapeutic efficacy.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-12-3-1-11(2-4-12)9-14-17-13(10-21-14)15(19)18-5-7-20-8-6-18/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCUYSOBHUQMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820127 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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